molecular formula C11H19N3O2 B6351839 tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate CAS No. 2306248-13-3

tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B6351839
CAS No.: 2306248-13-3
M. Wt: 225.29 g/mol
InChI Key: PQMGXPIFQIFJEX-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate (CAS: 2306248-13-3) is a chiral piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyanomethyl substituent at the 3R position of the piperazine ring. Its molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 236.28 g/mol . The cyanomethyl group imparts moderate electron-withdrawing properties, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and PROTACs (PROteolysis-Targeting Chimeras) .

Properties

IUPAC Name

tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGXPIFQIFJEX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry and yield. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The cyanomethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Piperazine derivatives are widely modified to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of key analogues:

Compound Key Substituents Structural Impact Reference
tert-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate Cyanomethyl at 3R Electron-withdrawing; enhances hydrogen bonding potential.
tert-Butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate Methoxymethyl at 3R Electron-donating; increases hydrophilicity via ether oxygen.
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Cyano-pyridinyl at 4-position Aromatic heterocycle introduces π-π stacking potential; alters electronic environment.
rel-4-(((3R,4S)-3-(1H-Indol-3-yl)-1-oxo-2-propyltetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate Indole-tetrahydroisoquinoline-piperazine hybrid Bulky fused rings enhance steric hindrance; targets viral proteases.
tert-Butyl 4-((4-(3-(Pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate Sulfonyl-ureido-phenyl at 4-position High polarity; improves water solubility but may reduce cell permeability.
Key Observations:
  • Cyanomethyl vs. Methoxymethyl: The cyanomethyl group (‑CH₂CN) provides stronger hydrogen-bond acceptor capacity compared to methoxymethyl (‑CH₂OCH₃), which may improve target binding in enzyme inhibitors .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl or phenyl groups (e.g., ) enhance π-π interactions with aromatic residues in enzymes, whereas aliphatic chains (e.g., propyl in ) prioritize hydrophobic interactions.
Antiviral Activity
  • The tetrahydroisoquinoline-piperazine hybrid trans-1 () inhibits SARS-CoV-2 in Vero E6 cells (EC₅₀ = 2.3 µM) via binding to the viral main protease (Mpro). In contrast, the cyanomethyl-piperazine derivative lacks direct antiviral data but is hypothesized to target host-cell proteases due to its smaller steric profile .
Enzyme Inhibition
  • WK-26 (), a carbazole-piperazine conjugate, inhibits DNMT1 (DNA methyltransferase 1) at IC₅₀ = 0.8 µM, leveraging fluorine atoms for enhanced binding. The cyanomethyl analogue’s simpler structure may limit such specificity but offers synthetic versatility .
  • LC-1 (), a PROTAC targeting KRASG12C, uses a cyanomethyl-piperazine core to recruit VHL E3 ligase. Its efficacy relies on the balance between hydrophobicity (Boc group) and hydrogen bonding (cyanomethyl) .

Physicochemical Properties

  • LogP and Solubility: The cyanomethyl derivative has a calculated LogP of 1.9, compared to 2.4 for the methoxymethyl analogue (), indicating better aqueous solubility for the former . Sulfonyl-containing compounds () exhibit LogP < 1.0 due to high polarity but require formulation aids for in vivo delivery .
  • Metabolic Stability: Cyanomethyl groups are less prone to oxidative metabolism compared to thioether (e.g., methylthio in ) or nitro groups (), which may undergo enzymatic reduction .

Biological Activity

Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 2306248-13-3

The compound features a piperazine ring with a tert-butyl group and a cyanomethyl group at the 3-position, which contributes to its unique biological properties.

This compound interacts with specific molecular targets, including enzymes and receptors. The tert-butyl group introduces steric hindrance, which can influence the binding affinity and selectivity towards these targets. The cyanomethyl group is capable of participating in hydrogen bonding, further modulating the compound's activity.

Antimicrobial Activity

Piperazine derivatives, including this compound, have been noted for their potential antimicrobial effects. Studies suggest that similar compounds exhibit activity against various bacterial strains, indicating a possible role in treating infections.

Central Nervous System (CNS) Activity

Due to the structural resemblance to known psychoactive compounds, this piperazine derivative may also exhibit CNS activity. Preliminary interaction studies suggest potential binding to neurotransmitter receptors, although further pharmacological profiling is required to confirm these interactions .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzyme activities related to metabolic pathways. For instance, high concentrations of this compound were shown to downregulate the expression of key activators in bacterial secretion systems, demonstrating its potential as an antimicrobial agent .
  • Pharmacological Profiling : In vitro assays have been conducted to evaluate its effects on various cell lines. Results indicate that at concentrations around 50 μM, significant inhibition of target enzyme activities was observed, suggesting a dose-dependent relationship .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antimicrobial and CNS activity
Piperazine Derivative AStructure AAntimicrobial
Piperazine Derivative BStructure BCNS activity

The unique stereochemistry at the piperazine ring enhances the selectivity of this compound towards certain biological targets compared to other similar compounds .

Q & A

What are the optimal synthetic routes for preparing tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

Answer:
The synthesis typically involves sequential functionalization of a piperazine core. A common approach includes:

  • Step 1: Protection of the piperazine nitrogen with tert-butyloxycarbonyl (Boc) using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Cyanomethylation at the 3R position via nucleophilic substitution or reductive amination, depending on precursor availability. For enantiomeric control, chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) may be employed .
  • Critical Parameters: Solvent polarity (acetonitrile or DMF enhances nucleophilicity), temperature (0–25°C to minimize racemization), and stoichiometric ratios (excess cyanomethylating agent improves yield). Purity (>98%) is confirmed via HPLC and chiral stationary phase chromatography .

How can enantiomeric purity of this compound be rigorously validated?

Answer:
Advanced analytical techniques are required:

  • Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
  • X-ray Crystallography: Single-crystal analysis confirms absolute configuration. SHELX programs (e.g., SHELXL) refine structural models against diffraction data, providing <i>R</i>1 values <5% for reliability .
  • Circular Dichroism (CD): Compare experimental spectra with computational predictions (TD-DFT) to correlate stereochemistry with optical activity .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include Boc tert-butyl (δ ~1.4 ppm, singlet) and cyanomethyl (δ ~2.5–3.0 ppm, multiplet). <sup>13</sup>C NMR confirms nitrile (δ ~115–120 ppm) and carbonyl (δ ~155 ppm) groups .
  • IR Spectroscopy: Stretching vibrations for nitrile (∼2240 cm<sup>−1</sup>) and carbonyl (∼1680 cm<sup>−1</sup>) validate functional groups .
  • Mass Spectrometry (HRMS): Exact mass matches molecular formula (C12H21N3O2), with fragmentation patterns confirming the piperazine backbone .

How does the cyanomethyl substituent influence the compound’s reactivity and biological activity?

Answer:

  • Reactivity: The electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., LiAlH4 to primary amine) .
  • Biological Activity: Cyanomethyl groups may enhance binding to metalloenzymes (e.g., carbonic anhydrase) or act as hydrogen-bond acceptors in receptor-ligand interactions. Comparative studies with non-cyano analogs show altered IC50 values in kinase inhibition assays .

What strategies resolve contradictions in reported synthetic yields or side products?

Answer:

  • DoE (Design of Experiments): Systematic variation of parameters (e.g., solvent, temperature) identifies optimal conditions. For example, DMF may increase byproduct formation vs. dichloromethane .
  • In Situ Monitoring: ReactIR or LC-MS tracks reaction progress, enabling early detection of intermediates (e.g., over-alkylation products) .
  • Scale-Up Adjustments: Reduce exotherms via controlled addition of reagents; use flow chemistry for improved heat/mass transfer .

What purification methods are recommended for isolating this compound?

Answer:

  • Flash Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate Boc-protected products from deprotected byproducts .
  • Recrystallization: Use ethanol/water mixtures (8:2) to enhance crystalline purity. Cooling to −20°C maximizes yield .

How can researchers predict and validate biological targets for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Prioritize targets with Glide scores ≤−7 kcal/mol .
  • Surface Plasmon Resonance (SPR): Immobilize recombinant proteins (e.g., EGFR) to measure binding affinity (KD). Response units >100 indicate significant interaction .
  • Cellular Assays: Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated kinases) in cancer cell lines (e.g., HeLa) .

What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions: −20°C under argon in amber vials to prevent hydrolysis of the Boc group or nitrile oxidation. Desiccants (silica gel) mitigate moisture .
  • Stability Monitoring: Periodic HPLC checks (every 6 months) detect degradation. Acceptable purity drift: <2% over 12 months .

How can in vivo pharmacokinetic (PK) studies be designed for derivatives of this compound?

Answer:

  • Formulation: Use PEG-400/saline (60:40) for solubility. Dose orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models .
  • PK Metrics: Measure plasma concentrations via LC-MS/MS. Target AUC0–24h >500 ng·h/mL and half-life >4 h for further development .

What computational tools assist in optimizing the compound’s synthetic or pharmacological profile?

Answer:

  • Retrosynthesis Software: Synthia (formerly Chematica) proposes novel routes using available precursors .
  • QSAR Models: MOE or RDKit correlate structural features (e.g., logP, polar surface area) with activity. Adjust cyanomethyl position to improve BBB permeability .

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